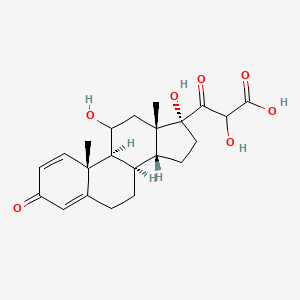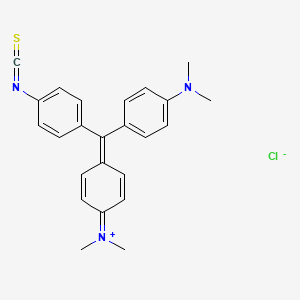
泼尼松龙-21-羧酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Prednisolone-21-Carboxylic Acid is a derivative of prednisolone, a glucocorticoid used for its anti-inflammatory and immunosuppressive properties This compound is characterized by the presence of a carboxylic acid group at the 21st position of the prednisolone molecule
科学研究应用
Prednisolone-21-Carboxylic Acid has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the detection and quantification of corticosteroids.
Biology: Employed in studies investigating the metabolic pathways of glucocorticoids.
Medicine: Research on its potential therapeutic effects and its role in drug development.
Industry: Utilized in the development of new pharmaceutical formulations and as a quality control standard.
作用机制
Target of Action
Prednisolone-21-Carboxylic Acid, like Prednisolone, primarily targets glucocorticoid receptors (GRs) . These receptors play a crucial role in the regulation of various physiological processes, including immune response and inflammation .
Mode of Action
Prednisolone-21-Carboxylic Acid interacts with its targets by binding to specific glucocorticoid receptors in the cytoplasm of target cells . This binding forms glucocorticoid receptor complexes, which then translocate to the nucleus and interact with the DNA, influencing the transcription of target genes . This interaction leads to changes in the expression of proteins that mediate the compound’s anti-inflammatory, immunosuppressive, anti-neoplastic, and vasoconstrictive effects .
Biochemical Pathways
The biochemical pathways affected by Prednisolone-21-Carboxylic Acid are primarily related to inflammation and immune response. The compound’s interaction with glucocorticoid receptors leads to the suppression of pro-inflammatory genes and the promotion of anti-inflammatory genes . This modulation affects various biochemical pathways, leading to downstream effects such as reduced inflammation and suppressed immune response .
Pharmacokinetics
Prednisolone-21-Carboxylic Acid, similar to Prednisolone, exhibits concentration-dependent non-linear pharmacokinetics . It can be reversibly metabolized to prednisone, which is then metabolized to various metabolites . These metabolic processes influence the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, impacting its bioavailability .
Result of Action
The molecular and cellular effects of Prednisolone-21-Carboxylic Acid’s action are primarily related to its anti-inflammatory and immunosuppressive effects . By modulating the expression of various genes, the compound can reduce inflammation, suppress immune response, and exert anti-neoplastic and vasoconstrictive effects .
Action Environment
The action, efficacy, and stability of Prednisolone-21-Carboxylic Acid can be influenced by various environmental factors. For instance, factors such as pH and temperature can affect the compound’s stability and activity . Additionally, the compound’s action can also be influenced by the physiological environment, including the presence of other compounds and the state of the target cells .
生化分析
Biochemical Properties
Prednisolone-21-Carboxylic Acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key enzymes it interacts with is 11β-Hydroxysteroid dehydrogenase (11β-HSD), which is involved in the interconversion of active and inactive glucocorticoids . This interaction is crucial for regulating the local concentration of active glucocorticoids in tissues. Additionally, Prednisolone-21-Carboxylic Acid can bind to glucocorticoid receptors, influencing gene expression and protein synthesis .
Cellular Effects
Prednisolone-21-Carboxylic Acid affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to regulate the expression of genes involved in glucose metabolism, cell cycle, apoptosis, and inflammation . In immune cells, it can suppress the production of pro-inflammatory cytokines, thereby reducing inflammation .
Molecular Mechanism
The molecular mechanism of Prednisolone-21-Carboxylic Acid involves binding to glucocorticoid receptors in the cytoplasm of target cells. This complex then translocates to the nucleus, where it interacts with DNA to modify gene transcription . The compound can upregulate the expression of anti-inflammatory proteins and repress the expression of pro-inflammatory proteins. Additionally, it inhibits the synthesis of prostaglandins by blocking the arachidonic acid pathway .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Prednisolone-21-Carboxylic Acid can change over time. The compound is relatively stable when stored at -20°C, but it can degrade over time if not stored properly . Long-term studies have shown that prolonged exposure to Prednisolone-21-Carboxylic Acid can lead to changes in cellular function, such as altered gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of Prednisolone-21-Carboxylic Acid vary with different dosages in animal models. At low doses, it can effectively reduce inflammation and modulate immune responses without significant adverse effects . At high doses, it can cause toxic effects, such as hyperglycemia, muscle wasting, and immunosuppression . Threshold effects have been observed, where the therapeutic benefits plateau and adverse effects become more pronounced at higher doses .
Metabolic Pathways
Prednisolone-21-Carboxylic Acid is involved in several metabolic pathways. It is metabolized by enzymes such as 11β-HSD, which converts it to its active form . The compound can also influence metabolic flux and metabolite levels by regulating the expression of genes involved in glucose and lipid metabolism . This regulation can lead to changes in energy balance and metabolic homeostasis.
Transport and Distribution
Within cells and tissues, Prednisolone-21-Carboxylic Acid is transported and distributed through various mechanisms. It can bind to transport proteins, such as corticosteroid-binding globulin (CBG), which facilitates its distribution to target tissues . The compound can also interact with membrane transporters, increasing its permeability across cell membranes . This interaction affects its localization and accumulation within specific tissues.
Subcellular Localization
Prednisolone-21-Carboxylic Acid is localized in various subcellular compartments, including the cytoplasm and nucleus. Its activity and function are influenced by its subcellular localization. For example, its binding to glucocorticoid receptors in the cytoplasm is a critical step for its subsequent translocation to the nucleus . Post-translational modifications, such as phosphorylation, can also affect its targeting to specific compartments .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Prednisolone-21-Carboxylic Acid typically involves the following steps:
Starting Material: Prednisone acetate is used as the starting material.
Protective Reactions: Sequential 3, 20-keto protective reactions are carried out.
Reduction Reaction: 11-keto reduction reaction is performed.
Esterification: 21-hydroxyl esterification reaction is conducted.
Deprotection: 3, 20-keto deprotection reaction is carried out.
Hydrolysis: 21-acetic ester hydrolysis reaction is performed to obtain Prednisolone-21-Carboxylic Acid.
Industrial Production Methods: The industrial production of Prednisolone-21-Carboxylic Acid follows similar synthetic routes but is optimized for large-scale production. The process involves the use of mixed solvents and inert gases to prevent the formation of byproducts during hydrolysis .
Types of Reactions:
Oxidation: Prednisolone-21-Carboxylic Acid can undergo oxidation reactions, converting hydroxyl groups to ketones.
Reduction: Reduction reactions can convert ketones back to hydroxyl groups.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group at the 21st position can yield a ketone, while reduction can revert it back to a hydroxyl group .
相似化合物的比较
Prednisolone: A glucocorticoid with similar anti-inflammatory properties but without the carboxylic acid group at the 21st position.
Methylprednisolone: Another glucocorticoid with a methyl group at the 6th position, used for its potent anti-inflammatory effects.
Dexamethasone: A more potent glucocorticoid with a fluorine atom at the 9th position.
Uniqueness: Prednisolone-21-Carboxylic Acid is unique due to the presence of the carboxylic acid group at the 21st position, which can influence its binding affinity and metabolic stability. This modification can result in different pharmacokinetic and pharmacodynamic properties compared to other glucocorticoids .
属性
IUPAC Name |
3-[(8R,9S,10R,13S,14R,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-hydroxy-3-oxopropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28O7/c1-20-7-5-12(23)9-11(20)3-4-13-14-6-8-22(29,18(26)17(25)19(27)28)21(14,2)10-15(24)16(13)20/h5,7,9,13-17,24-25,29H,3-4,6,8,10H2,1-2H3,(H,27,28)/t13-,14-,15?,16-,17?,20+,21+,22+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FICRVHUOJZUSPV-TZAHIGRSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3C(C1CCC2(C(=O)C(C(=O)O)O)O)CCC4=CC(=O)C=CC34C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC([C@H]3[C@@H]([C@H]1CC[C@@]2(C(=O)C(C(=O)O)O)O)CCC4=CC(=O)C=C[C@]34C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




